Ranatuerin 2SKa Ranatuerin 2SKa
Brand Name: Vulcanchem
CAS No.:
VCID: VC3664448
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Ranatuerin 2SKa

CAS No.:

Cat. No.: VC3664448

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Ranatuerin 2SKa -

Specification

Introduction

Source and Origin

Ranatuerin 2SKa is specifically isolated from the skin secretions of Rana sakuraii, commonly known as the Stream Brown Frog. This amphibian species is endemic to Japan, found particularly between the Kanta and Kinki Districts of Honshu . The Stream Brown Frog inhabits mountainous forests and is typically found among leaf litter on forest floors .

The expression of genes encoding antimicrobial peptides, including those from the ranatuerin-2 family, has been documented in the skin of Rana sakuraii through molecular biology techniques . These peptides are synthesized in specialized skin glands as part of larger precursor proteins before being processed into their active forms and secreted onto the skin surface as a defense mechanism against microbial threats.

Mechanism of Action

The antimicrobial activity of Ranatuerin 2SKa is primarily attributed to its ability to interact with and disrupt microbial membranes. The peptide's amphipathic structure allows it to insert into the lipid bilayers of target microorganisms, leading to membrane disruption and ultimately cell death.

Studies on related ranatuerins provide insights into the potential structural mechanisms of Ranatuerin 2SKa. For instance, Ranatuerin-2CSa has been shown to adopt a helix-turn-helix conformation in membrane-mimicking environments . Specifically, in a 2,2,2-trifluoroethanol (TFE-d3)-H2O solvent mixture, the structure is characterized by a full-length helix-turn-helix conformation between specific residue regions . This conformational arrangement is likely crucial for its membrane-disrupting capabilities.

The structural studies of related ranatuerins suggest that these peptides may undergo conformational changes when transitioning from aqueous environments to membrane interfaces, adopting more structured conformations that facilitate their antimicrobial functions.

Comparative Analysis with Other Antimicrobial Peptides

Ranatuerin 2SKa shares structural and functional similarities with other antimicrobial peptides derived from amphibian skin secretions. A comparative analysis helps to contextualize its properties within the broader landscape of antimicrobial peptides.

CompoundSourceUnique Features
Ranatuerin 1Rana catesbeianaSlightly different amino acid sequence; less potent against certain pathogens
Magainin 2Xenopus laevisForms pores more readily; broader spectrum against fungi
Brevinin-1Ranid frogsExhibits strong antifungal activity; different structural motifs
TemporinsVarious frogsSmaller size; distinct mechanisms of membrane interaction

This comparative analysis illustrates the diversity within amphibian-derived antimicrobial peptides while highlighting the unique properties of ranatuerins that make them particularly effective against specific microbial targets.

Research Methods and Structural Studies

The study of Ranatuerin 2SKa and related peptides employs a variety of research methodologies:

  • Isolation and purification from natural sources using chromatographic techniques

  • Structural analysis through nuclear magnetic resonance (NMR) spectroscopy and molecular modeling

  • Gene expression analysis using techniques such as reverse transcription polymerase chain reaction (RT-PCR) and rapid amplification of cDNA ends (RACE)

  • Antimicrobial susceptibility testing to determine efficacy against various pathogens

  • Hemolytic assays to assess potential toxicity to mammalian cells

NMR spectroscopy has been particularly valuable for structural studies of ranatuerins. For example, the solution structure of Ranatuerin-2CSa was investigated using proton NMR spectroscopy and molecular modeling . These studies revealed that while the peptide lacks secondary structure in aqueous solution, it adopts a defined helix-turn-helix conformation in membrane-mimicking environments .

Gene expression studies in Rana sakuraii have identified cDNAs encoding various antimicrobial peptides, including those from the ranatuerin-2 family . These molecular biology approaches provide insights into the biosynthesis and genetic regulation of these peptides in their natural amphibian hosts.

Future Research Directions and Challenges

Future research on Ranatuerin 2SKa may focus on several key areas:

  • Detailed structural characterization using advanced spectroscopic techniques

  • Investigation of structure-activity relationships to identify critical structural elements

  • Development of synthetic analogs with enhanced therapeutic properties

  • Exploration of potential synergistic effects with conventional antibiotics

  • Assessment of activity against antibiotic-resistant clinical isolates

Challenges in the development of Ranatuerin 2SKa-based therapeutics include:

  • Potential hemolytic activity and cytotoxicity against mammalian cells

  • Susceptibility to proteolytic degradation in physiological environments

  • Cost-effective production at scale for pharmaceutical applications

  • Formulation challenges for maintaining stability and activity

Addressing these challenges will be crucial for translating the promising antimicrobial properties of Ranatuerin 2SKa into clinically viable therapeutic agents.

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